molecular formula C18H16F2N4O B2972934 N-(2-fluoro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-yl}acetamide CAS No. 1251630-43-9

N-(2-fluoro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-yl}acetamide

Cat. No.: B2972934
CAS No.: 1251630-43-9
M. Wt: 342.35
InChI Key: LZJAQLMQDYYLLA-UHFFFAOYSA-N
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Description

N-(2-fluoro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-yl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core linked to an acetamide group substituted with a 2-fluoro-4-methylphenyl moiety. The triazole ring is further functionalized with a 4-fluorobenzyl group at the 3-position. This structural architecture is designed to optimize interactions with biological targets, such as kinase receptors, through hydrogen bonding and hydrophobic effects conferred by the fluorine and methyl substituents .

Properties

IUPAC Name

N-(2-fluoro-4-methylphenyl)-2-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O/c1-11-2-7-15(14(20)8-11)21-18(25)10-17-22-16(23-24-17)9-12-3-5-13(19)6-4-12/h2-8H,9-10H2,1H3,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJAQLMQDYYLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=NNC(=N2)CC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-yl}acetamide typically involves the reaction of 2-fluoro-4-methylaniline with 4-fluorobenzyl bromide in the presence of a base, followed by cyclization with a triazole derivative. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in meth

Biological Activity

N-(2-fluoro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-yl}acetamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to a class of triazole derivatives, which are known for their diverse biological activities. The presence of fluorine atoms in its structure may enhance its lipophilicity and biological potency.

Anticancer Activity

Recent studies have demonstrated that compounds with triazole moieties exhibit significant anticancer properties. For instance, a related triazole derivative displayed an IC50 value of 49.85 µM against tumor cells, indicating its potential as an antitumor agent .

Table 1: Summary of Anticancer Activity

Compound NameIC50 (µM)Target Cell Line
Triazole Derivative A49.85A549 (Lung)
Triazole Derivative B4.2A375 (Melanoma)
Triazole Derivative C0.98MCF-7 (Breast)

The mechanisms by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. For example, compounds in similar categories have been shown to cause cell cycle arrest at the S phase and induce autophagy without triggering apoptosis .

Structure-Activity Relationships (SAR)

The structure of triazole compounds significantly influences their biological activity. Modifications at specific positions on the phenyl rings can enhance potency. For instance, the introduction of electron-donating groups has been correlated with increased cytotoxicity against various cancer cell lines .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Electron-donating group at position 4Increased cytotoxicity
Presence of fluorine substituentEnhanced lipophilicity

Case Studies

  • Study on Antitumor Activity : A study conducted by Xia et al. evaluated a series of pyrazole derivatives for their anticancer properties. The findings indicated that the incorporation of a triazole ring significantly improved the anticancer efficacy against multiple cancer cell lines .
  • Inhibition Studies : Another research highlighted the role of triazole compounds in inhibiting specific enzymes associated with cancer progression. The inhibition correlated with reduced tumor growth in xenograft models .

Comparison with Similar Compounds

Table 1: Acetamide Substituent Variations

Compound ID Substituent on Acetamide Molecular Weight (g/mol) Key Properties
Target Compound 2-fluoro-4-methylphenyl 342.35* Balanced hydrophobicity, H-bonding
P496-2042 2-chlorophenyl 344.77 Increased lipophilicity
P496-2049 4-fluoro-2-methylphenyl 342.35 Enhanced steric selectivity

*Calculated based on .

Triazole Core Modifications

Hydrazinecarbonyl Derivatives

Compounds like N-{4-[1-(4-fluorophenyl)-3-(hydrazinecarbonyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide (9a) incorporate a hydrazinecarbonyl group at the triazole’s 3-position. This polar group enhances water solubility but may reduce membrane permeability compared to the target compound’s 4-fluorobenzyl group. Such derivatives exhibit potent VEGFR-2 inhibition (IC₅₀ < 1 µM) due to additional hydrogen-bonding interactions .

Table 2: Triazole Core Modifications

Compound Triazole Substituent Biological Activity (IC₅₀) Synthesis Yield (%)
Target Compound 4-fluorobenzyl Under investigation N/A
9a 4-fluorophenyl, hydrazinecarbonyl VEGFR-2 inhibition (<1 µM) 38.9–72.7

Sulfanyl and Heterocyclic Derivatives

  • 2-[(4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide : Features sulfanyl linkages and a trifluoromethyl group, increasing metabolic stability and electron-withdrawing effects. However, the bulky substituents may limit bioavailability .
  • N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Incorporates a pyridinyl group, enhancing π-π stacking interactions.

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